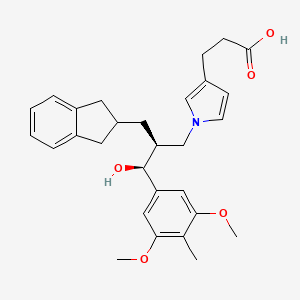

ONO-0300302

Description

Properties

Molecular Formula |

C29H35NO5 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C29H35NO5/c1-19-26(34-2)15-24(16-27(19)35-3)29(33)25(14-21-12-22-6-4-5-7-23(22)13-21)18-30-11-10-20(17-30)8-9-28(31)32/h4-7,10-11,15-17,21,25,29,33H,8-9,12-14,18H2,1-3H3,(H,31,32)/t25-,29+/m0/s1 |

InChI Key |

USAXUWZJQPBEDO-ABYGYWHVSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ONO-0300302; ONO 0300302; ONO0300302. |

Origin of Product |

United States |

Foundational & Exploratory

ONO-0300302 as a Lysophosphatidic Acid Receptor 1 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6).[1] The LPA1 receptor, in particular, is a key mediator in numerous physiological and pathological processes. Its activation leads to diverse downstream signaling cascades that regulate cell proliferation, survival, migration, and cytoskeletal changes.[1][2][3] Consequently, the LPA-LPA1 signaling axis has been implicated in the pathogenesis of various diseases, most notably fibrosis and benign prostatic hyperplasia (BPH).[4][5]

ONO-0300302 is a potent, orally active, and selective antagonist of the LPA1 receptor.[6][7] Developed by Ono Pharmaceutical, this small molecule has emerged from lead optimization studies as a promising therapeutic candidate.[8][9] A distinguishing feature of this compound is its "slow tight binding" characteristic, which contributes to a prolonged duration of action in vivo, making it a valuable tool for both research and potential clinical applications.[8][9] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound functions by competitively inhibiting the binding of LPA to the LPA1 receptor. As a seven-transmembrane GPCR, LPA1 couples to three main families of heterotrimeric G proteins: Gi/o, Gq/11, and G12/13.[1][3] By blocking the receptor, this compound effectively prevents the activation of these G proteins and their subsequent downstream signaling pathways, which are integral to the pathophysiology of diseases like BPH and fibrosis.

The key signaling cascades inhibited by this compound include:

-

Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to increased intracellular calcium mobilization and cellular contraction.

-

G12/13 Pathway: Activation of the RhoA-Rho-associated kinase (ROCK) pathway, which is crucial for cytoskeletal rearrangement, cell migration, and smooth muscle contraction.[1][5]

-

Gi/o Pathway: Inhibition of adenylyl cyclase and activation of the PI3K-Akt and MAPK pathways, which are involved in cell proliferation and survival.[1][3][4]

The sustained in vivo efficacy of this compound is attributed to its slow dissociation from the LPA1 receptor, a property identified through wash-out experiments and binding assays.[8][9]

Signaling and Experimental Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, derived from preclinical studies.

Table 1: In Vitro Activity and Selectivity of this compound

| Parameter | Value | Species | Assay Conditions | Reference |

|---|---|---|---|---|

| IC50 (LPA1) | 0.086 µM | Not Specified | Ca2+ mobilization | [6][7][10][11] |

| IC50 (LPA2) | 11.5 µM | Not Specified | Ca2+ mobilization | [10] |

| IC50 (LPA3) | 2.8 µM | Not Specified | Ca2+ mobilization | [10] |

| Kd | 0.34 nM | Human | [3H]-ONO-0300302 binding | [6][8] |

| Ki | Good correlation with in vivo ID50 | Human/Rat | [3H]-ONO-0300302 binding |[8] |

This data demonstrates this compound's high potency and selectivity for the LPA1 receptor over LPA2 and LPA3.

Table 2: In Vivo Efficacy in Animal Models of Benign Prostatic Hyperplasia (BPH)

| Animal Model | Dose (Oral) | Efficacy Endpoint | Result | Reference |

|---|---|---|---|---|

| Rat | 3 mg/kg | Inhibition of LPA-induced IUP increase | 47% inhibition at 18 hours | [8] |

| Dog | 1 mg/kg | Inhibition of LPA-induced IUP increase | 30% inhibition at 24 hours | [8] |

| Rat | Dose-dependent | ID50 for LPA-induced IUP increase | 0.97 mg/kg (for precursor compound 4) |[8] |

These results highlight the significant and long-lasting in vivo efficacy of this compound in relevant disease models.[8]

Table 3: Pharmacokinetic Profile of this compound in Rats

| Administration Route | Dose | Cmax | t1/2 | Clearance (CLtot) | Reference |

|---|---|---|---|---|---|

| Oral (p.o.) | 3 mg/kg | 233 ng/mL | 6.3 hours | N/A | [10] |

| Intravenous (i.v.) | 1 mg/kg | N/A | 7.0 hours | 20.5 mL/min/kg |[10] |

Despite a relatively high clearance, the compound shows excellent in vivo activity, which is attributed to its slow tight-binding properties.[8][9][12]

Detailed Experimental Protocols

The methodologies below are based on the procedures described in the cited literature for the characterization of this compound and its precursors.[8][13]

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This functional assay is used to determine the inhibitory potency (IC50) of compounds against the LPA1 receptor.

-

Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human LPA1 receptor.

-

Methodology:

-

Cells are cultured and seeded into 96-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Varying concentrations of the antagonist (this compound) are pre-incubated with the cells for a specified time (e.g., 10 minutes).

-

LPA is added to stimulate the LPA1 receptor, inducing an intracellular calcium influx.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

-

The IC50 value is calculated by determining the concentration of the antagonist required to inhibit 50% of the maximal response induced by LPA.

-

Membrane Binding Assay

This assay directly measures the binding affinity (Kd, Ki) of the compound to the LPA1 receptor.

-

Materials: Membranes prepared from CHO cells expressing the LPA1 receptor; radiolabeled ligand ([3H]-ONO-0300302).

-

Methodology:

-

A constant concentration of [3H]-ONO-0300302 (e.g., 1 nM) is incubated with the cell membranes in a binding buffer.

-

For competition binding assays (to determine Ki), increasing concentrations of unlabeled this compound are added.

-

The incubation is carried out at 37°C for varying durations (e.g., up to 2 hours) to assess time-dependency, a key aspect of slow tight-binding.

-

The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

Saturation binding data is analyzed to determine the Kd (dissociation constant), while competition data is used to calculate the Ki (inhibition constant).[8]

-

In Vivo LPA-Induced Intraurethral Pressure (IUP) Model

This model assesses the in vivo efficacy and duration of action of LPA1 antagonists for potential BPH treatment.[8]

-

Animal Models: Conscious male Sprague-Dawley rats or beagle dogs.

-

Methodology:

-

A pressure-sensing catheter is surgically implanted into the urethra of the animal.

-

The test compound (this compound) or vehicle is administered orally at a specific dose.

-

At various time points post-dosing (e.g., 1, 3, 6, 12, 24 hours), the animal is challenged with an intravenous injection of LPA (e.g., 300 µg/kg).

-

The resulting increase in intraurethral pressure (IUP) is continuously recorded.

-

The percentage inhibition of the LPA-induced IUP increase is calculated for each time point by comparing the response in the drug-treated group to the vehicle-treated control group.[8]

-

Measurement of Tension in Isolated Rat Urethra (Wash-out Experiment)

This ex vivo experiment is designed to demonstrate the tight-binding characteristics of an antagonist.

-

Apparatus: Magnus apparatus.

-

Methodology:

-

Urethra tissue is isolated from rats and mounted in an organ bath containing a physiological salt solution.

-

The tissue is contracted by the addition of LPA.

-

The antagonist (e.g., this compound precursor compound 4) is added to the bath, and the inhibition of the LPA-induced contraction is measured.

-

The tissue is then subjected to repeated wash-out cycles to remove the antagonist from the bath.

-

After each wash, the tissue is re-challenged with LPA to assess the recovery of the contractile response.

-

For a tight-binding antagonist like this compound's precursor, the inhibitory effect persists even after multiple washes, in contrast to a readily reversible antagonist where the effect diminishes quickly.[8]

-

Conclusion

This compound is a highly potent and selective LPA1 receptor antagonist with a compelling preclinical data package. Its unique slow tight-binding kinetics translate into a durable in vivo efficacy, which has been demonstrated in robust animal models relevant to benign prostatic hyperplasia.[8][9] The comprehensive characterization through detailed in vitro, ex vivo, and in vivo studies provides a strong foundation for its potential as a therapeutic agent. This technical guide summarizes the critical data and methodologies that underscore the scientific rationale for the continued investigation of this compound in LPA1-mediated diseases.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

- 11. cenmed.com [cenmed.com]

- 12. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 13. pubs.acs.org [pubs.acs.org]

The Role of ONO-0300302 in Benign Prostatic Hyperplasia Research: A Technical Guide

An In-depth Examination of a Novel LPA1 Antagonist for the Treatment of Lower Urinary Tract Symptoms

Introduction

Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS).[1] Current pharmacological treatments for BPH primarily target the static component (prostate size) or the dynamic component (smooth muscle tone).[2] A promising area of research involves the lysophosphatidic acid (LPA) signaling pathway, specifically the LPA1 receptor, which is implicated in smooth muscle contraction. ONO-0300302 has emerged as a potent and selective antagonist of the LPA1 receptor, demonstrating potential as a novel therapeutic agent for BPH.[3][4][5] This technical guide provides a comprehensive overview of the core research surrounding this compound, including its mechanism of action, key experimental findings, and detailed protocols for researchers in the field.

Core Mechanism of Action: A Slow Tight Binding LPA1 Antagonist

This compound is an orally active and potent antagonist of the lysophosphatidic acid receptor 1 (LPA1).[6] Its unique characteristic is its "slow tight binding" nature, which contributes to a long duration of action in vivo.[3][4][7] Binding experiments using [3H]-ONO-0300302 have suggested that this prolonged effect is due to its slow dissociation from the LPA1 receptor.[3][4][7]

The proposed mechanism for this compound in the context of BPH involves the inhibition of LPA-induced contraction of prostate smooth muscle. The LPA1 receptor, upon activation by its ligand LPA, couples to G proteins, primarily Gα12/13, to activate the RhoA/Rho-kinase (ROCK) signaling pathway.[4][8] This pathway plays a crucial role in sensitizing the contractile apparatus of smooth muscle cells to calcium, leading to contraction. By blocking the LPA1 receptor, this compound is thought to attenuate this signaling cascade, resulting in the relaxation of prostate smooth muscle and a subsequent reduction in intraurethral pressure (IUP).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its precursors.

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound | LPA1 IC50 (μM) | LPA2 IC50 (μM) | LPA3 IC50 (μM) | LPA1 Binding Affinity (Kd, nM) |

| This compound | 0.086[6] | 11.5[6] | 2.8[6] | 0.34 (at 37°C, 2h)[3][4] |

| ONO-7300243 (Lead Compound) | 0.21 | >10 | >10 | Not Reported |

Table 2: In Vivo Efficacy of this compound

| Species | Administration Route | Dose | Effect | Duration of Action |

| Rat | Oral (p.o.) | 3 mg/kg[3][4] | Significant inhibition of LPA-induced increase in IUP | Over 12 hours[3][4] |

| Dog | Oral (p.o.) | 1 mg/kg[3][4] | Significant inhibition of LPA-induced increase in IUP | Over 12 hours[3][4] |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Administration Route | Dose | Cmax (ng/mL) | t1/2 (hours) | Clearance (mL/min/kg) |

| Oral (p.o.) | 3 mg/kg | 233[6] | 6.3[6] | Not Reported |

| Intravenous (i.v.) | 1 mg/kg | Not Applicable | 7.0[6] | 20.5[6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research of this compound.

LPA1 Receptor Antagonist Assay (In Vitro)

This protocol is for determining the in vitro antagonist activity of compounds against the LPA1 receptor.

-

Cell Line: CHO cells stably expressing the human LPA1 receptor.

-

Assay Principle: Measurement of intracellular calcium mobilization upon stimulation with LPA.

-

Procedure:

-

Seed the LPA1-expressing CHO cells into 96-well plates and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 60 minutes at 37°C.

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Add varying concentrations of the test compound (e.g., this compound) to the wells and incubate for a specified period (e.g., 10 minutes to 2 hours to assess time-dependency of binding).

-

Stimulate the cells with a sub-maximal concentration of LPA (e.g., 10 nM).

-

Measure the fluorescence intensity using a fluorescence plate reader to determine the intracellular calcium concentration.

-

Calculate the percent inhibition of the LPA-induced calcium response for each concentration of the test compound.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Measurement of LPA-Induced Urethra Contraction (Ex Vivo)

This protocol describes the use of a Magnus apparatus to measure the contractile response of isolated rat urethra to LPA and the inhibitory effect of antagonists.

-

Tissue Preparation:

-

Euthanize male Sprague-Dawley rats.

-

Carefully dissect the prostatic urethra and place it in ice-cold Krebs-Henseleit solution.

-

Cut the urethra into rings of approximately 2 mm in width.

-

-

Experimental Setup:

-

Mount the urethral rings in a Magnus apparatus organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 20 minutes.

-

-

Procedure:

-

Induce a reference contraction with a high concentration of potassium chloride (e.g., 80 mM) to confirm tissue viability.

-

After a washout period, add the test compound (e.g., this compound) to the organ bath and incubate for 30-60 minutes.

-

Add a concentration of LPA known to induce a sub-maximal contraction (e.g., 1 μM).

-

Record the isometric tension generated by the urethral rings.

-

For "wash-out" experiments to assess tight binding, after incubation with the antagonist and subsequent LPA stimulation, extensively wash the tissue with fresh buffer for an extended period (e.g., 60-120 minutes) before a second LPA stimulation to observe the persistence of the inhibitory effect.

-

Express the contractile response as a percentage of the reference KCl-induced contraction and calculate the inhibition produced by the antagonist.

-

Measurement of Intraurethral Pressure (IUP) in Rats and Dogs (In Vivo)

This protocol outlines the in vivo measurement of IUP to assess the efficacy of this compound.

-

Animal Preparation:

-

Use conscious male Sprague-Dawley rats or beagle dogs.

-

For rats, anesthesia (e.g., with urethane) may be required for the IUP measurement phase.

-

Insert a catheter connected to a pressure transducer into the prostatic urethra.

-

-

Procedure:

-

Administer the test compound (e.g., this compound) or vehicle orally (p.o.).

-

At various time points after administration (e.g., 1, 3, 6, 9, 12, 18, and 24 hours), intravenously inject a bolus of LPA (e.g., 300 μg/kg) to induce an increase in IUP.

-

Record the maximal change in IUP.

-

Calculate the percent inhibition of the LPA-induced IUP increase at each time point relative to the response in vehicle-treated animals.

-

Determine the duration of action based on the time course of inhibition.

-

Radioligand Binding Assay for LPA1 Receptor

This protocol is for determining the binding affinity (Kd) of [3H]-ONO-0300302 to the LPA1 receptor.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the LPA1 receptor in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with increasing concentrations of [3H]-ONO-0300302.

-

To determine non-specific binding, perform parallel incubations in the presence of a high concentration of a non-labeled LPA1 antagonist.

-

Incubate at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 2 hours, determined from kinetic experiments).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Kd and Bmax values by fitting the saturation binding data to a one-site binding model.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows involved in this compound research.

Caption: LPA1 receptor signaling pathway in prostate smooth muscle contraction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. LPA receptor heterodimerizes with CD97 to amplify LPA initiated Rho-dependent signaling and invasion in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and function of lysophosphatidic acid LPA1 receptor in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics and tissue distribution of sinomenine in rats and its protein binding ability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-0300302: A Technical Deep Dive into its Discovery and Preclinical Development as a Novel LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of ONO-0300302, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound was identified by Ono Pharmaceutical as a potential therapeutic agent for benign prostatic hyperplasia (BPH).[1][2][3] The rationale for its development stems from the role of the LPA1 receptor in smooth muscle cell proliferation and contraction, key pathological features of BPH.[4] this compound distinguishes itself through its unique "slow tight-binding" characteristic to the LPA1 receptor, which contributes to its prolonged pharmacodynamic effect.[1][5]

Discovery and Lead Optimization

The journey to this compound began with the lead compound, ONO-7300243, a novel LPA1 antagonist.[1][4] Through a scaffold hopping strategy, the amide group of ONO-7300243 was replaced with a secondary alcohol, leading to a new chemotype with a desirable tight-binding feature to the LPA1 receptor.[1][5] Further structure-activity relationship (SAR) studies, including the incorporation of an indane moiety and a pyrrole ring, led to the identification of this compound (also referred to as compound 19 in the primary literature) as the optimized candidate with potent LPA1 antagonistic activity and excellent in vivo efficacy.[1][3]

Mechanism of Action

This compound is a potent and selective antagonist of the LPA1 receptor.[2][6] Its mechanism of action is characterized by its slow tight-binding kinetics, meaning it associates with the receptor at a steady rate and dissociates very slowly.[1] This prolonged receptor occupancy is believed to be the reason for its sustained in vivo efficacy, even with a moderate pharmacokinetic profile.[1] Binding experiments using radiolabeled [3H]-ONO-0300302 have confirmed this slow tight-binding characteristic.[1][5]

Below is a diagram illustrating the signaling pathway of the LPA1 receptor and the inhibitory action of this compound.

Pharmacological Profile

In Vitro Pharmacology

The following table summarizes the in vitro activity of this compound.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (LPA1) | 0.086 µM | - | [2][6] |

| IC50 (LPA2) | 11.5 µM | - | [3] |

| IC50 (LPA3) | 2.8 µM | - | [3] |

| Kd | 0.34 nM (at 37°C, 2h) | CHO cells expressing LPA1 | [1][6] |

In Vivo Pharmacology

This compound has demonstrated significant efficacy in animal models of BPH. It effectively inhibited the LPA-induced increase in intraurethral pressure (IUP) in both rats and dogs with a long duration of action.[1][5]

| Species | Dose | Route | Effect | Reference |

| Rat | 3 mg/kg | p.o. | Significant inhibition of LPA-induced IUP increase for over 12 hours | [1] |

| Dog | 1 mg/kg | p.o. | Significant inhibition of LPA-induced IUP increase for over 12 hours | [1] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in rats.

| Parameter | Value | Species | Dose and Route | Reference |

| Cmax | 233 ng/mL | Rat | 3 mg/kg, p.o. | [3] |

| t1/2 | 6.3 hours | Rat | 3 mg/kg, p.o. | [3] |

| Clearance (CL) | 20.5 mL/min/kg | Rat | 1 mg/kg, i.v. | [3] |

| t1/2 | 7 hours | Rat | 1 mg/kg, i.v. | [3] |

Experimental Protocols

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This assay is used to determine the potency of compounds in inhibiting LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.

-

Cell Line: CHO cells stably expressing the human LPA1 receptor.

-

Method:

-

Cells are seeded in 96-well plates and cultured to confluency.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Test compounds (including this compound) at various concentrations are pre-incubated with the cells.

-

LPA is added to stimulate the cells, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

The inhibitory effect of the test compounds is calculated relative to the response induced by LPA alone.

-

IC50 values are determined by plotting the percent inhibition against the compound concentration.

-

LPA1 Receptor Binding Assay

This assay directly measures the binding affinity of compounds to the LPA1 receptor.

-

Preparation: Membrane fractions are prepared from CHO cells overexpressing the LPA1 receptor.

-

Radioligand: [3H]-ONO-0300302 is used as the radiolabeled ligand.

-

Method:

-

Membrane preparations are incubated with a fixed concentration of [3H]-ONO-0300302 and varying concentrations of unlabeled test compound.

-

The incubation is carried out at 37°C for 2 hours to allow for binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled LPA1 antagonist.

-

The dissociation constant (Kd) and inhibitory constant (Ki) are calculated from the binding data.

-

Rat Isolated Urethra Contraction Assay

This ex vivo assay assesses the functional antagonistic activity of compounds on smooth muscle contraction.

-

Tissue: Urethra is isolated from male Sprague-Dawley rats.

-

Apparatus: Magnus apparatus or a similar organ bath system.

-

Method:

-

The isolated urethra is mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

The tissue is allowed to equilibrate under a resting tension.

-

Contractions are induced by the addition of LPA to the organ bath.

-

After establishing a stable contractile response to LPA, the tissue is washed, and the test compound (this compound) is added to the bath and incubated.

-

LPA is then re-applied, and the contractile response in the presence of the antagonist is measured.

-

The inhibitory effect of the compound on LPA-induced contraction is quantified.

-

In Vivo Rat Model of LPA-Induced Intraurethral Pressure (IUP) Increase

This in vivo model evaluates the efficacy of compounds in a relevant physiological setting for BPH.

-

Animal Model: Male Sprague-Dawley rats.

-

Method:

-

Rats are anesthetized, and a catheter is inserted into the urethra to measure intraurethral pressure (IUP).

-

A baseline IUP is established.

-

The test compound (this compound) or vehicle is administered orally (p.o.).

-

At various time points after drug administration, LPA is administered intravenously (i.v.) to induce an increase in IUP.

-

The change in IUP is recorded, and the inhibitory effect of the test compound is calculated as the percentage reduction in the LPA-induced IUP increase compared to the vehicle-treated group.

-

The following diagram illustrates the general experimental workflow for the discovery and preclinical evaluation of this compound.

References

- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. | BioWorld [bioworld.com]

- 4. Animal models for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

ONO-0300302: A Technical Guide to its Slow Tight Binding Inhibition of the LPA1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the slow tight binding inhibition properties of ONO-0300302, a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This compound's unique kinetic profile, characterized by a time-dependent increase in binding affinity, contributes to its sustained in vivo efficacy, making it a valuable tool for research in areas such as benign prostatic hyperplasia (BPH). This document details the quantitative inhibition data, experimental protocols for key assays, and the underlying signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a novel antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1] A key characteristic of this compound is its slow tight binding inhibition, where the binding affinity to the LPA1 receptor increases with time.[1] This property is believed to be responsible for its prolonged duration of action in vivo, despite a moderate pharmacokinetic profile.[2] This guide will delve into the quantitative aspects of this inhibition, provide detailed methodologies for its characterization, and illustrate the relevant biological pathways.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its predecessor compound, ONO-7300243.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Conditions | Source |

| IC50 | 0.086 µM | LPA1 receptor antagonism | [1][3] |

| Kd | 0.34 nM | 37°C, 2-hour incubation | [1] |

| Selectivity | LPA1 >> LPA2, LPA3 | IC50 for LPA2 = 11.5 µM, LPA3 = 2.8 µM |

Table 2: Time-Dependent Binding Affinity of [3H]-ONO-0300302 to LPA1 Receptor

| Incubation Time | Kd (nM) | Temperature | Source |

| 1 hour | 0.86 | Room Temperature | [2] |

| 2 hours | 0.60 | Room Temperature | [2] |

| 4 hours | 0.49 | Room Temperature | [2] |

| 2 hours | 0.34 | 37°C | [2] |

Note: While the slow tight binding nature of this compound is evident from the time-dependent decrease in the dissociation constant (Kd), specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) are not explicitly reported in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for the key experiments used to characterize the inhibitory properties of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to the LPA1 receptor.

Objective: To quantify the binding affinity of [3H]-ONO-0300302 to the human LPA1 receptor.

Materials:

-

CHO cells stably expressing the human LPA1 receptor

-

[3H]-ONO-0300302 (tritium-labeled this compound)

-

Cell culture medium (e.g., F-12 Nutrient Mixture with 10% FBS)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture CHO-LPA1 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add increasing concentrations of [3H]-ONO-0300302 to wells containing a fixed amount of cell membrane protein.

-

For non-specific binding determination, add a high concentration of unlabeled this compound to a parallel set of wells.

-

Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for various durations (e.g., 1, 2, 4 hours) to assess time-dependency.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of [3H]-ONO-0300302 concentration and fit the data to a one-site binding hyperbola model to determine the Kd and Bmax values.

-

LPA-Induced Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the LPA1 receptor-mediated increase in intracellular calcium.

Objective: To determine the IC50 value of this compound for the inhibition of LPA-induced calcium mobilization.

Materials:

-

CHO cells stably expressing the human LPA1 receptor

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

LPA (Lysophosphatidic acid)

-

This compound

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating:

-

Seed CHO-LPA1 cells into 96-well plates and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Compound Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 10 minutes).

-

-

LPA Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader.

-

Add a fixed concentration of LPA (typically the EC80 concentration) to the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the LPA response as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Rat Isolated Urethra Contraction Assay (Wash-out Experiment)

This ex vivo assay demonstrates the tight binding nature of this compound by assessing the reversibility of its inhibitory effect.

Objective: To evaluate the persistence of LPA1 receptor antagonism by this compound after repeated washing.

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit solution

-

LPA

-

This compound or predecessor compounds

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize a rat and dissect the prostatic urethra.

-

Cut the urethra into rings and mount them in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

-

Contraction Measurement:

-

Allow the tissue to equilibrate under a resting tension.

-

Induce contraction by adding LPA to the organ bath.

-

After the contraction stabilizes, wash the tissue with fresh Krebs-Henseleit solution.

-

-

Inhibitor Treatment and Wash-out:

-

Incubate the urethral rings with this compound for a specified period.

-

Induce contraction with LPA in the presence of the inhibitor.

-

Perform a series of wash-out steps by replacing the bath solution with fresh Krebs-Henseleit solution at regular intervals.

-

After each wash-out, re-stimulate the tissue with LPA to measure the recovery of the contractile response.

-

-

Data Analysis:

-

Compare the magnitude of the LPA-induced contraction before and after inhibitor treatment and after each wash-out step. A persistent inhibition after multiple washes indicates tight binding.

-

Signaling Pathways and Visualizations

Understanding the mechanism of action of this compound requires knowledge of the LPA1 receptor signaling pathway.

LPA1 Receptor Signaling Pathway

The LPA1 receptor is a GPCR that primarily couples to Gαi, Gαq, and Gα12/13 proteins. Activation by LPA initiates several downstream signaling cascades, leading to various cellular responses. This compound acts as an antagonist, blocking the binding of LPA to the receptor and thereby inhibiting these downstream effects.

Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow for the radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

The following diagram outlines the procedure for the calcium mobilization assay to assess the functional antagonism of this compound.

Caption: Workflow for the calcium mobilization assay.

Conclusion

This compound is a potent LPA1 receptor antagonist with a distinct slow tight binding inhibition profile. This characteristic, evidenced by its time-dependent increase in binding affinity, likely contributes to its sustained in vivo efficacy. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working with this compound. Further investigation into the precise kinetic constants (kon and koff) would provide a more complete understanding of its unique mechanism of action and could guide the development of future therapeutics with optimized pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to ONO-0300302: A Potent and Orally Active LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including benign prostatic hyperplasia (BPH) and fibrosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its pharmacokinetic properties. Furthermore, this guide visualizes the intricate LPA1 signaling pathway and relevant experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the chemical formula C29H35NO5 and a molecular weight of 477.59 g/mol .[1] Its chemical structure is characterized by a central pyrrole ring linked to an indane moiety and a substituted phenyl group.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(1-((2R,3R)-2-((2,3-dihydro-1H-inden-2-yl)methyl)-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propyl)-1H-pyrrol-3-yl)butanoic acid | |

| CAS Number | 856689-51-5 | [1] |

| Molecular Formula | C29H35NO5 | [1] |

| Molecular Weight | 477.59 g/mol | [1] |

| SMILES | O=C(O)CCC1=CN(C--INVALID-LINK----INVALID-LINK--O)C=C1 | [1] |

| Solubility | Soluble in DMSO | |

| Appearance | Off-white to light yellow solid | [1] |

Pharmacological Properties

This compound is a highly potent and selective antagonist of the human LPA1 receptor. Its antagonist activity has been demonstrated in various in vitro and in vivo models.

Table 2: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Species/Assay Conditions | Reference |

| IC50 (LPA1) | 0.086 µM | Human | [2] |

| IC50 (LPA2) | 11.5 µM | Human | [2] |

| IC50 (LPA3) | 2.8 µM | Human | [2] |

| Kd (LPA1) | 0.34 nM | Human, 37°C, 2h incubation | [3] |

Table 3: In Vivo Pharmacokinetic Properties of this compound

| Species | Dose | Route | Cmax | t1/2 | Clearance (CL) | Reference |

| Rat | 3 mg/kg | p.o. | 233 ng/mL | 6.3 h | - | [2] |

| Rat | 1 mg/kg | i.v. | - | 7.0 h | 20.5 mL/min/kg | [2] |

| Dog | 1 mg/kg | p.o. | - | - | - | [4] |

LPA1 Receptor Signaling Pathway

The LPA1 receptor, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13, to initiate a cascade of downstream signaling events.[5] These pathways ultimately regulate a wide range of cellular processes, including cell proliferation, migration, and survival. This compound, as an antagonist, blocks the binding of LPA to the LPA1 receptor, thereby inhibiting these downstream signaling cascades.

Experimental Protocols

The following protocols are based on methodologies reported in the primary literature for the characterization of this compound.[4]

LPA1 Receptor Antagonist Assay (Calcium Mobilization Assay)

This assay measures the ability of a compound to inhibit LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured under standard conditions.

-

Cell Plating: Cells are harvested and seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed with assay buffer. This compound or vehicle control is added to the wells and incubated for 30 minutes at room temperature.

-

LPA Stimulation: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is recorded, followed by the addition of an EC80 concentration of LPA.

-

Fluorescence Measurement: Fluorescence intensity is measured kinetically for several minutes following LPA addition.

-

Data Analysis: The increase in fluorescence upon LPA stimulation is calculated. The percentage inhibition by this compound is determined relative to the vehicle control, and IC50 values are calculated from concentration-response curves.

Membrane Binding Assay

This assay determines the binding affinity (Kd) of a radiolabeled ligand to the LPA1 receptor in cell membranes.

Protocol:

-

Membrane Preparation: Membranes are prepared from CHO cells overexpressing the human LPA1 receptor by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, cell membranes are incubated with increasing concentrations of [3H]-ONO-0300302 in a binding buffer at 37°C for 2 hours.

-

Nonspecific Binding: Nonspecific binding is determined in the presence of a high concentration of a non-radiolabeled LPA1 antagonist.

-

Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer.

-

Scintillation Counting: The filters are dried, and radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The dissociation constant (Kd) and maximum binding capacity (Bmax) are determined by nonlinear regression analysis of the saturation binding data.

Measurement of Tension in Isolated Rat Urethra

This ex vivo assay assesses the functional antagonist activity of this compound on LPA-induced smooth muscle contraction.

Protocol:

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the prostatic urethra is dissected and cut into transverse strips.

-

Mounting: The urethral strips are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for at least 60 minutes.

-

Compound Incubation: this compound or vehicle is added to the organ bath and incubated for 30 minutes.

-

LPA-induced Contraction: LPA is added to the bath to induce a contractile response.

-

Tension Recording: Changes in isometric tension are recorded using a force transducer and a data acquisition system.

-

Data Analysis: The magnitude of the LPA-induced contraction is quantified, and the inhibitory effect of this compound is expressed as a percentage of the control response.

Conclusion

This compound is a well-characterized, potent, and selective LPA1 receptor antagonist with demonstrated in vitro and in vivo activity. Its favorable pharmacological and pharmacokinetic profiles make it a valuable research tool for investigating the role of the LPA1 receptor in various physiological and disease states. The detailed methodologies and pathway diagrams provided in this guide are intended to support further research and development efforts in the field of LPA1 receptor modulation.

References

ONO-0300302: A Technical Whitepaper on its High Selectivity for the LPA1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). This document provides a comprehensive technical overview of the selectivity profile of this compound, focusing on its high affinity and slow, tight-binding characteristics for the LPA1 receptor. Detailed methodologies for the key in vitro and in vivo experiments that establish this selectivity are presented, along with a quantitative summary of its binding and functional activities. This guide is intended to serve as a resource for researchers in the fields of pharmacology and drug discovery investigating LPA1 receptor signaling and its therapeutic potential.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), the LPA receptors. Among these, the LPA1 receptor subtype has been implicated in various physiological and pathological processes, including fibrosis, cancer, and neuropathic pain. Consequently, the development of selective LPA1 receptor antagonists is of significant therapeutic interest. This compound has emerged as a lead compound in this area, demonstrating remarkable selectivity and a unique binding kinetic profile for the LPA1 receptor.

Quantitative Selectivity Profile of this compound

The selectivity of this compound for the LPA1 receptor has been rigorously characterized through a series of in vitro binding and functional assays. The data consistently demonstrates a significantly higher potency for LPA1 compared to other LPA receptor subtypes, namely LPA2 and LPA3.

Table 1: In Vitro Antagonist Activity of this compound

| Receptor | IC50 (µM) |

| LPA1 | 0.086[1] |

| LPA2 | 11.5 |

| LPA3 | 2.8 |

IC50 values represent the concentration of this compound required to inhibit 50% of the LPA-induced response.

Table 2: Binding Affinity of this compound for the LPA1 Receptor

| Parameter | Value | Conditions |

| Kd | 0.34 nM | 37 °C, 2 hours incubation[1][2] |

Kd (dissociation constant) is a measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.

The time-dependent nature of this compound's binding to the LPA1 receptor is a key characteristic, indicative of a "slow, tight-binding" mechanism. This suggests that the compound forms a stable and long-lasting complex with the receptor, which may contribute to its prolonged duration of action in vivo.

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity and binding characteristics of this compound.

Radioligand Binding Assay for LPA1 Receptor

This assay directly measures the binding of this compound to the LPA1 receptor using a radiolabeled form of the compound, [3H]-ONO-0300302.

Methodology:

-

Membrane Preparation:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human LPA1 receptor are cultured and harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, membrane homogenate is incubated with [3H]-ONO-0300302 at a concentration at or below its Kd (e.g., 1 nM).

-

For competition binding assays, increasing concentrations of unlabeled this compound or other test compounds are added.

-

The reaction is incubated at 37 °C for 2 hours to reach equilibrium, consistent with its slow binding kinetics.[2]

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled LPA1 antagonist.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition binding assays, the IC50 values are determined by non-linear regression analysis of the concentration-response curves. Ki (inhibitory constant) values are then calculated from the IC50 values using the Cheng-Prusoff equation.

-

Calcium Mobilization Functional Assay

This assay measures the ability of this compound to antagonize the LPA1 receptor-mediated increase in intracellular calcium concentration, a key downstream signaling event.

Methodology:

-

Cell Preparation:

-

HEK293 or CHO cells expressing the human LPA1 receptor are seeded into 96-well black-walled, clear-bottom plates and cultured to an appropriate confluency.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for a specified time at 37 °C. This allows the dye to enter the cells.

-

-

Compound Incubation:

-

After dye loading, the cells are washed to remove excess dye.

-

This compound or other test compounds at various concentrations are added to the wells and pre-incubated for a defined period.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

An LPA1 receptor agonist (e.g., LPA) is added to the wells to stimulate the receptor.

-

The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

-

Data Analysis:

-

The antagonist effect of this compound is determined by its ability to inhibit the LPA-induced calcium mobilization.

-

IC50 values are calculated from the concentration-response curves.

-

In Vivo LPA-Induced Intraurethral Pressure (IUP) Model

This in vivo model assesses the functional antagonism of this compound on a physiologically relevant LPA1-mediated response.

Methodology:

-

Animal Preparation:

-

Male rats or dogs are used for this model.

-

Animals are anesthetized, and a catheter is inserted into the urethra to measure intraurethral pressure (IUP).

-

A catheter is also placed in a blood vessel (e.g., jugular vein) for intravenous administration of LPA.

-

-

Drug Administration:

-

This compound is administered orally (p.o.) or intravenously (i.v.) at various doses.[2]

-

A vehicle control group is also included.

-

-

LPA Challenge and IUP Measurement:

-

At specific time points after this compound administration, a bolus of LPA is injected intravenously to induce an increase in IUP.[2]

-

The IUP is continuously monitored and recorded.

-

-

Data Analysis:

-

The inhibitory effect of this compound is quantified by measuring the reduction in the LPA-induced IUP increase compared to the vehicle-treated group.

-

The duration of action of the compound is also determined by performing the LPA challenge at multiple time points after drug administration.

-

Conclusion

This compound is a highly selective and potent antagonist of the LPA1 receptor. Its selectivity is substantiated by robust in vitro data demonstrating a significant potency difference between LPA1 and other LPA receptor subtypes. Furthermore, its unique slow, tight-binding kinetics to the LPA1 receptor suggest a prolonged duration of action, which is supported by in vivo studies. The detailed experimental protocols provided in this whitepaper offer a foundation for researchers to further investigate the pharmacological properties of this compound and its potential as a therapeutic agent for LPA1-mediated diseases.

References

In Vitro Characterization of ONO-0300302: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It is distinguished by its slow, tight-binding inhibition kinetics, a characteristic that contributes to its prolonged in vivo efficacy.[3][4] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, inhibitory activity, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Core Compound Properties

This compound has been identified as a selective antagonist for the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including benign prostatic hyperplasia (BPH).[1][3]

Table 1: Quantitative In Vitro Data for this compound

| Parameter | Value | Target | Species | Notes |

| IC50 | 0.086 µM | LPA1 | Human | |

| IC50 | 11.5 µM | LPA2 | Human | [5] |

| IC50 | 2.8 µM | LPA3 | Human | [5] |

| Kd | 0.34 nM | LPA1 | Human | Measured at 37°C after a 2-hour incubation. Binding affinity increases with time.[1][2] |

| Kd | 0.49 nM | LPA1 | Human | Measured at room temperature after a 4-hour incubation with tritium-labeled this compound.[3] |

Signaling Pathway

This compound acts as an antagonist at the LPA1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its endogenous ligand, lysophosphatidic acid (LPA). The LPA1 receptor is known to couple with Gαi/o, Gαq/11, and Gα12/13 proteins, leading to the activation of multiple intracellular signaling pathways, including the Ras-MAPK pathway, the PI3K-Akt pathway, the PLC-IP3-Ca2+ pathway, and the Rho pathway. These pathways collectively regulate a variety of cellular responses such as proliferation, migration, and survival.

Caption: LPA1 receptor signaling and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

LPA1 Receptor Antagonist Assay (Ca2+ Mobilization)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by LPA.

Caption: Workflow for the LPA1 receptor antagonist Ca2+ mobilization assay.

Detailed Protocol:

-

Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded at a density of 2x10^4 cells per well in 96-well plates. The cells are cultured in F-12 Nutrient Mixture (HAM) containing 10% FBS in a CO2 incubator (37°C, 5% CO2, 95% air) for 2 days.[6]

-

Dye Loading: A loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid is added to each well. The plate is then incubated in the CO2 incubator for 1 hour.[6]

-

Washing: The loading buffer is removed, and the cells are rinsed with an assay buffer (Hanks' balanced salt solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid) at room temperature. The assay buffer is then added to the cells.[6]

-

Compound Addition and Stimulation: Intracellular Ca2+ concentration is monitored using a fluorescence drug screening system by measuring the ratio of fluorescence intensities (ϕ340/ϕ380) at 500 nm. After a pre-treatment with this compound, lysophosphatidic acid (LPA) is added to the cells to a final concentration of 100 nM.[6]

-

Data Analysis: The inhibition rate of this compound is calculated from the peak ratio of LPA after treatment with the compound and that of the control (DMSO). A non-linear regression analysis using the Sigmoid Emax Model is performed to estimate the IC50 values.[6]

Membrane Binding Assay

This assay directly measures the binding affinity of this compound to the LPA1 receptor.

Detailed Protocol:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human LPA1 receptor.[6]

-

Radioligand: Tritium-labeled this compound ([3H]-ONO-0300302) is used as the radioligand.[3]

-

Incubation: The binding experiments are conducted with different incubation times at room temperature to assess the time-dependent binding affinity.[3]

-

Data Analysis: Saturation binding curves are generated by incubating the membrane fraction with increasing concentrations of [3H]-ONO-0300302. The dissociation constant (Kd) is determined from these curves. The results indicated that the Kd values for [3H]-ONO-0300302 decreased with longer incubation times, confirming its slow, tight-binding nature.[3]

Wash-out Experiment using Rat Isolated Urethra

This ex vivo experiment demonstrates the tight-binding feature of this compound to the native LPA1 receptor.

Detailed Protocol:

-

Tissue Preparation: Urethras are isolated from rats and mounted in a Magnus apparatus.[3]

-

Contraction Induction: LPA is used to induce contraction of the isolated urethra.[3]

-

Inhibition and Wash-out: The inhibitory effect of this compound on LPA-induced contraction is measured. Following inhibition, the tissue is subjected to repeated wash-out procedures.[3]

-

Observation: The persistence of inhibition after the wash-out process indicates a tight-binding characteristic to the LPA1 receptor. For compounds with this feature, the inhibition is not easily reversed by washing.[3]

Conclusion

The in vitro data for this compound collectively demonstrate its profile as a potent and selective LPA1 receptor antagonist with a slow, tight-binding mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other similar compounds. The unique binding kinetics of this compound likely contribute to its observed long-lasting in vivo effects, making it a valuable tool for studying LPA1 receptor biology and a promising candidate for therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. pubs.acs.org [pubs.acs.org]

ONO-0300302: A Technical Guide to its Effects on LPA-Induced Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ONO-0300302, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that, through its receptors, modulates a wide array of cellular processes, including proliferation, migration, and cytoskeletal reorganization. The LPA1 receptor is a key mediator of these effects, and its dysregulation has been implicated in various pathological conditions. This compound has emerged as a critical research tool and potential therapeutic agent for its ability to specifically inhibit LPA1-mediated signaling. This document details the mechanism of action of this compound, its impact on downstream signaling pathways, and provides comprehensive experimental protocols for its characterization.

Introduction to this compound

This compound is a novel, orally active antagonist of the human LPA1 receptor.[1][2] A distinguishing feature of this compound is its slow tight-binding kinetics, which contributes to a prolonged duration of action in vivo.[3][4][5][6] Its high affinity and selectivity for LPA1 make it an invaluable tool for dissecting the physiological and pathological roles of this receptor.

Quantitative Data: Binding Affinity and Potency

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Receptor | Value | Conditions | Reference |

| IC50 | LPA1 | 0.086 µM (86 nM) | - | [7] |

| IC50 | LPA2 | 11.5 µM | - | [7] |

| IC50 | LPA3 | 2.8 µM | - | [7] |

| Kd | LPA1 | 0.34 nM | 37°C, 2 hours | [1] |

Table 1: Inhibitory Potency and Binding Affinity of this compound

LPA1-Induced Signaling Pathways and Inhibition by this compound

The LPA1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to three families of heterotrimeric G proteins: Gαq/11, Gα12/13, and Gαi/o. Activation of these G proteins by LPA initiates distinct downstream signaling cascades that culminate in various cellular responses. As a potent LPA1 antagonist, this compound is expected to block all signaling pathways originating from this receptor.

Gαq/11 Pathway: Calcium Mobilization

Upon LPA binding, LPA1 activates the Gαq/11 pathway, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a hallmark of Gαq/11 activation and can be monitored using calcium-sensitive fluorescent dyes. This compound, by blocking LPA1 activation, prevents this LPA-induced calcium mobilization.

Gα12/13 Pathway: RhoA Activation and Cytoskeletal Reorganization

LPA1 activation of the Gα12/13 pathway leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Active, GTP-bound RhoA promotes the formation of actin stress fibers and focal adhesions, thereby regulating cell shape, motility, and contraction. The activation of RhoA can be quantified by measuring the amount of GTP-bound RhoA in cell lysates. This compound is anticipated to inhibit LPA-induced RhoA activation by blocking the initial receptor stimulation.

Gαi/o Pathway: MAPK/ERK Activation

The coupling of LPA1 to Gαi/o proteins results in the inhibition of adenylyl cyclase and the activation of the Ras-Raf-MEK-ERK (MAPK) cascade. The phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key events in this pathway, leading to the regulation of gene expression and cell proliferation. The levels of phosphorylated ERK (p-ERK) can be readily measured by Western blotting. By antagonizing LPA1, this compound is expected to prevent LPA-stimulated ERK phosphorylation.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the inhibitory effects of this compound on LPA1-induced signaling pathways.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit LPA-induced increases in intracellular calcium.

-

Cell Culture:

-

Culture cells endogenously expressing or stably transfected with human LPA1 (e.g., HEK293, CHO) in appropriate growth medium.

-

Seed cells into 96-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Aspirate the growth medium and wash the cells once with a buffered salt solution (e.g., HBSS) containing 20 mM HEPES.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This is typically done for 1-2 hours at 37°C.[8]

-

Wash the cells twice with assay buffer to remove excess dye.

-

Add this compound at various concentrations (or vehicle control) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

Place the plate in a fluorescence microplate reader (e.g., FlexStation 3).

-

Initiate fluorescence reading to establish a baseline.

-

Add a pre-determined concentration of LPA (typically the EC80) to stimulate calcium release.

-

Continue to monitor fluorescence for 2-3 minutes.

-

Data is typically analyzed as the peak fluorescence response or the area under the curve. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

RhoA Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound RhoA.[9]

-

Cell Culture and Treatment:

-

Culture cells in appropriate dishes until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal RhoA activity.

-

Pre-treat the cells with various concentrations of this compound (or vehicle) for a specified time.

-

Stimulate the cells with LPA for a short period (e.g., 1-5 minutes).

-

Immediately lyse the cells in ice-cold lysis buffer.

-

-

Assay Procedure (using a G-LISA kit):

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

Add equal amounts of protein from each sample to the wells of a RhoA-GTP binding plate.

-

Incubate to allow active RhoA to bind to the plate.

-

Wash the wells to remove unbound proteins.

-

Add a specific anti-RhoA antibody and incubate.

-

Wash away the unbound primary antibody.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.

-

Wash away the unbound secondary antibody.

-

Add HRP substrate and measure the absorbance at 490 nm using a microplate reader.

-

The signal is proportional to the amount of active RhoA in the sample.

-

Western Blotting for Phospho-ERK1/2

This protocol details the detection of phosphorylated ERK1/2 as a measure of MAPK pathway activation.[10]

-

Cell Treatment and Lysis:

-

Grow cells to 80-90% confluency and serum-starve overnight.

-

Pre-incubate cells with desired concentrations of this compound or vehicle.

-

Stimulate with LPA for 5-10 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate 10-20 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

-

Quantify band intensities using densitometry software.

-

Conclusion

This compound is a highly potent and selective LPA1 receptor antagonist with a slow tight-binding mechanism that confers a long duration of action. Its ability to inhibit the diverse signaling pathways downstream of LPA1, including Gαq/11-mediated calcium mobilization, Gα12/13-driven RhoA activation, and Gαi/o-dependent MAPK/ERK signaling, makes it an essential tool for investigating the multifaceted roles of LPA in health and disease. The experimental protocols provided herein offer a robust framework for researchers to further elucidate the pharmacological effects of this compound and other LPA1 modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LPA1拮抗剂 | MCE [medchemexpress.cn]

- 3. Collection - Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho/ROCK pathway is essential to the expansion, differentiation, and morphological rearrangements of human neural stem/progenitor cells induced by lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of ONO-0300302

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It has been identified as a promising therapeutic agent for benign prostatic hyperplasia (BPH).[1][2] this compound exhibits a slow, tight-binding inhibition of the LPA1 receptor, which contributes to its prolonged in vivo efficacy.[3][4][5] These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the efficacy of this compound, with a focus on its effects on intraurethral pressure (IUP) in rodent models. Detailed methodologies, data presentation, and visualizations of the relevant signaling pathway and experimental workflow are included to guide researchers in their preclinical studies.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The LPA1 receptor is implicated in a variety of physiological and pathological processes. In the context of benign prostatic hyperplasia, activation of the LPA1 receptor is believed to contribute to the increase in smooth muscle tone in the prostate and urethra, leading to lower urinary tract symptoms. This compound, by antagonizing the LPA1 receptor, offers a targeted approach to alleviate these symptoms. The following protocols and data summaries are based on preclinical studies in rat and dog models, which have been instrumental in characterizing the in vivo pharmacology of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Activity

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (LPA1) | 0.086 µM | - | [1][6] |

| IC50 (LPA2) | 11.5 µM | - | [6] |

| IC50 (LPA3) | 2.8 µM | - | [6] |

| Kd | 0.34 nM | - | [1] |

Table 2: In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Value | Dose and Route | Reference |

| Cmax | 233 ng/mL | 3 mg/kg, p.o. | [6] |

| t1/2 | 6.3 hours | 3 mg/kg, p.o. | [6] |

| Clearance | 20.5 mL/min/kg | 1 mg/kg, i.v. | [6] |

| t1/2 | 7 hours | 1 mg/kg, i.v. | [6] |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Dose and Route | Effect | Duration | Reference |

| Rat | 3 mg/kg, p.o. | Significant inhibition of LPA-induced IUP increase | > 12 hours | [3][4] |